Cas no 1884189-95-0 (3-Benzyl-3-fluoroazetidine hydrochloride)

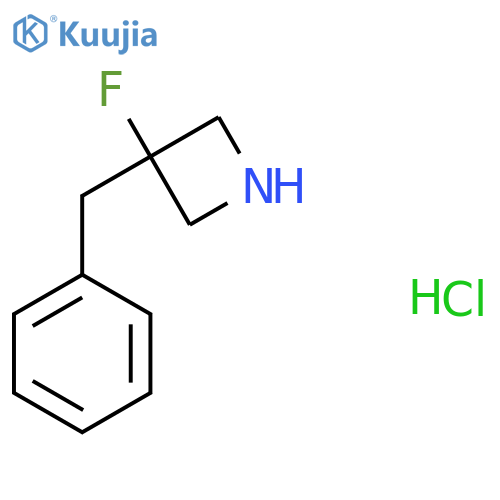

1884189-95-0 structure

商品名:3-Benzyl-3-fluoroazetidine hydrochloride

CAS番号:1884189-95-0

MF:C10H13ClFN

メガワット:201.668325185776

CID:5056626

3-Benzyl-3-fluoroazetidine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 3-benzyl-3-fluoroazetidine hydrochloride

- 3-benzyl-3-fluoroazetidine;hydrochloride

- 3-Benzyl-3-fluoroazetidine hydrochloride

-

- インチ: 1S/C10H12FN.ClH/c11-10(7-12-8-10)6-9-4-2-1-3-5-9;/h1-5,12H,6-8H2;1H

- InChIKey: HGGHGMHWNFAEAS-UHFFFAOYSA-N

- ほほえんだ: Cl.FC1(CC2C=CC=CC=2)CNC1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 148

- トポロジー分子極性表面積: 12

3-Benzyl-3-fluoroazetidine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-5627-2.5g |

3-benzyl-3-fluoroazetidine hydrochloride |

1884189-95-0 | 95%+ | 2.5g |

$1726.0 | 2023-09-06 | |

| TRC | B227441-1g |

3-benzyl-3-fluoroazetidine hydrochloride |

1884189-95-0 | 1g |

$ 1230.00 | 2022-06-07 | ||

| Life Chemicals | F2147-5627-0.5g |

3-benzyl-3-fluoroazetidine hydrochloride |

1884189-95-0 | 95%+ | 0.5g |

$819.0 | 2023-09-06 | |

| TRC | B227441-500mg |

3-benzyl-3-fluoroazetidine hydrochloride |

1884189-95-0 | 500mg |

$ 795.00 | 2022-06-07 | ||

| Life Chemicals | F2147-5627-5g |

3-benzyl-3-fluoroazetidine hydrochloride |

1884189-95-0 | 95%+ | 5g |

$2589.0 | 2023-09-06 | |

| TRC | B227441-100mg |

3-benzyl-3-fluoroazetidine hydrochloride |

1884189-95-0 | 100mg |

$ 210.00 | 2022-06-07 | ||

| Life Chemicals | F2147-5627-0.25g |

3-benzyl-3-fluoroazetidine hydrochloride |

1884189-95-0 | 95%+ | 0.25g |

$778.0 | 2023-09-06 | |

| Life Chemicals | F2147-5627-10g |

3-benzyl-3-fluoroazetidine hydrochloride |

1884189-95-0 | 95%+ | 10g |

$3625.0 | 2023-09-06 | |

| Life Chemicals | F2147-5627-1g |

3-benzyl-3-fluoroazetidine hydrochloride |

1884189-95-0 | 95%+ | 1g |

$863.0 | 2023-09-06 |

3-Benzyl-3-fluoroazetidine hydrochloride 関連文献

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

1884189-95-0 (3-Benzyl-3-fluoroazetidine hydrochloride) 関連製品

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量